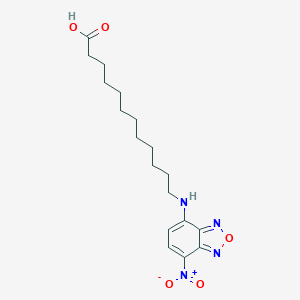

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid

説明

Suitable for probing the ligand binding sites of fatty acid and sterol carrier proteins as well as the investigation of lipolysis processes.

作用機序

Target of Action

The primary targets of NBD-dodecanoic acid are fatty acid and sterol carrier proteins . These proteins play a crucial role in the transport and metabolism of fatty acids and sterols within cells.

Mode of Action

NBD-dodecanoic acid interacts with its targets through its dodecanoic acid chain . This 12-carbon chain is similar to a fatty acid tail, allowing the compound to incorporate into cellular membranes and bind to proteins that recognize fatty acids. The compound’s 7-Nitrobenzofurazan (NBD) group is responsible for its fluorescent properties, making it a valuable tool for studying these interactions.

Biochemical Pathways

NBD-dodecanoic acid is used to probe the ligand binding sites of fatty acid and sterol carrier proteins, as well as the investigation of lipolysis processes . Lipolysis is the breakdown of fats and other lipids to release fatty acids, a process that is essential for energy production in cells.

Pharmacokinetics

Its solubility in organic solvents like chloroform and methanol suggests that it may be well-absorbed in the body. Its long hydrophobic dodecanoic acid chain may also influence its distribution within the body, particularly its ability to interact with cellular membranes.

Result of Action

The result of NBD-dodecanoic acid’s action is the illumination of the binding sites of fatty acid and sterol carrier proteins . This allows researchers to visualize these sites and gain insights into how these proteins interact with fatty acids and sterols. This can lead to a better understanding of lipid metabolism and related diseases.

Action Environment

The fluorescence intensity of NBD-dodecanoic acid might be sensitive to environmental factors like pH and ionic strength. These factors could influence the compound’s action, efficacy, and stability. Additionally, its hydrophobic nature can lead to non-specific binding to other cellular components, potentially affecting the interpretation of results.

生化学分析

Biochemical Properties

The 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid is suitable for probing the ligand binding sites of fatty acid and sterol carrier proteins . The dodecanoic acid chain allows it to interact with cellular membranes and bind to proteins that recognize fatty acids. Once attached, the 7-nitrobenzofurazan group emits fluorescence upon light excitation, allowing researchers to track the movement and localization of the labeled fatty acid within the cell.

Cellular Effects

The compound’s ability to incorporate into cellular membranes and bind to proteins that recognize fatty acids allows it to influence cell function. It can be used to label and track proteins, peptides, and other biomolecules in various experimental applications

Molecular Mechanism

The mechanism of action of this compound involves the covalent attachment of the compound to specific amino acid residues within the target biomolecule . This allows for the visualization and quantification of protein-protein interactions, conformational changes, and enzymatic activities .

Temporal Effects in Laboratory Settings

The compound is stable under physiological conditions (around pH 7.4)

生物活性

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid, commonly referred to as NBD-C12, is a fluorescent fatty acid derivative that has garnered attention in biological research due to its unique properties and applications. This compound is particularly useful in probing lipid dynamics, studying fatty acid transport mechanisms, and investigating interactions with various cellular components. This article aims to provide a comprehensive overview of the biological activity of NBD-C12, supported by research findings, case studies, and relevant data.

- Molecular Formula : C₁₈H₃₃N₃O₄S

- Molecular Weight : 367.54 g/mol

- CAS Number : 10199-89-0

- Solubility : Soluble in organic solvents; limited solubility in water.

NBD-C12 acts as a fluorescent probe for studying lipid droplets (LDs) and peroxisomes in cells. Its structure allows it to bind to fatty acid and sterol carrier proteins, facilitating the investigation of lipolysis and lipid trafficking within cellular compartments. The nitrobenzofurazan moiety contributes to its fluorescent properties, enabling real-time tracking of lipid dynamics.

Biological Applications

- Lipid Droplet Dynamics : NBD-C12 has been utilized to monitor the trafficking of fatty acids between lipid droplets and peroxisomes. Research indicates that it can effectively visualize the interaction between these organelles, providing insights into lipid metabolism and storage mechanisms .

- Fatty Acid Transport Studies : The compound is instrumental in probing the binding sites of fatty acid transport proteins. Studies have shown that NBD-C12 can help elucidate the mechanisms by which fatty acids are transported across cellular membranes .

- Cellular Imaging : Due to its fluorescent nature, NBD-C12 is employed in various imaging techniques, allowing researchers to visualize cellular processes involving lipids under fluorescence microscopy.

Case Study 1: Lipid Trafficking

In a study published in Nature Communications, researchers used NBD-C12 to investigate the role of Spastin in tethering lipid droplets to peroxisomes. The study revealed that Spastin facilitates the contact formation between these organelles, which is crucial for efficient lipid metabolism .

Case Study 2: Fatty Acid Binding

Another research effort focused on the interaction of NBD-C12 with fatty acid transport proteins. The findings indicated that NBD-C12 effectively binds to these proteins, enhancing our understanding of fatty acid uptake mechanisms in cells. This study highlighted the potential use of NBD-C12 as a tool for drug delivery systems targeting lipid metabolism .

Research Findings

特性

IUPAC Name |

12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O5/c23-16(24)10-8-6-4-2-1-3-5-7-9-13-19-14-11-12-15(22(25)26)18-17(14)20-27-21-18/h11-12,19H,1-10,13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOHVKMXKUSZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376356 | |

| Record name | 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96801-39-7 | |

| Record name | 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research reveal about the interaction between NBD-dodecanoic acid and pyrene-dodecanoic acid in Langmuir-Blodgett films?

A1: The research investigates interlayer energy transfer between NBD-dodecanoic acid and pyrene-dodecanoic acid within Langmuir-Blodgett films. [] This suggests that the close proximity and specific arrangement of these molecules in the film facilitate energy transfer, a phenomenon relevant for applications like sensing and light-harvesting.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。